(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one is a key impurity identified in the synthesis of Ezetimibe. [] Ezetimibe itself is a cholesterol-lowering agent that functions by inhibiting cholesterol absorption in the human intestine. [] The presence of impurities like this compound can affect the efficacy and safety of the final drug product. Therefore, understanding its synthesis and properties is crucial for developing robust and controlled manufacturing processes for Ezetimibe.
The synthesis of (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one is achieved through a multi-step process, starting with 1-(5-methoxyl-1, 5-dioxoamyl)-4-(S)-phenyl-2-oxazolidinone as the starting material. [] The process involves seven distinct steps utilizing various reagents and catalysts. Specific details regarding each step, including reaction conditions, reagents, and yields, are not provided in the source material.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6